

# Application Notes and Protocols for the Reaction of o-Tolyloxyacetonitrile with Nucleophiles

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## Compound of Interest

Compound Name: *o*-Tolyloxyacetonitrile

Cat. No.: B1307912

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## Introduction

**o-Tolyloxyacetonitrile** is a versatile bifunctional molecule possessing both a nitrile group and an aryloxy moiety. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of an activated methylene group adjacent to the electron-withdrawing nitrile functionality imparts significant C-H acidity, rendering it susceptible to deprotonation and subsequent reaction with a range of electrophiles. Furthermore, the nitrile group itself can undergo nucleophilic attack and reduction, providing a gateway to amines, ketones, and carboxylic acids.

These application notes provide an overview of the key reactions of **o-tolyloxyacetonitrile** with various nucleophiles, offering detailed experimental protocols for representative transformations. The methodologies presented are based on established procedures for analogous aryloxyacetonitriles and serve as a robust starting point for further investigation and optimization.

## Characterization of o-Tolyloxyacetonitrile

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO
Molecular Weight	147.17 g/mol
CAS Number	50635-21-7
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	Not readily available
Solubility	Soluble in common organic solvents (e.g., DMF, DMSO, THF, acetone)

**Spectroscopic Data:** While experimental spectra for **o-tolyloxyacetonitrile** are not widely published, characteristic spectroscopic features can be predicted based on its structure.

- <sup>1</sup>H NMR: Protons of the toyl group would appear in the aromatic region (approx.  $\delta$  6.8-7.3 ppm), the methyl group as a singlet (approx.  $\delta$  2.2-2.3 ppm), and the methylene protons adjacent to the nitrile as a singlet (approx.  $\delta$  4.8-5.0 ppm).
- <sup>13</sup>C NMR: The nitrile carbon would appear around  $\delta$  115-120 ppm. Aromatic carbons would be in the  $\delta$  110-160 ppm region, the methylene carbon around  $\delta$  50-55 ppm, and the methyl carbon around  $\delta$  15-20 ppm.
- IR Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch is expected around  $2250\text{ cm}^{-1}$ . C-O stretching vibrations would be observed in the  $1200\text{-}1250\text{ cm}^{-1}$  region.

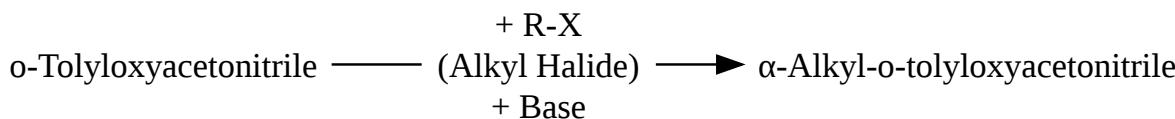
## Reactions at the $\alpha$ -Methylene Position

The protons on the methylene carbon of **o-tolyloxyacetonitrile** are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then react with various electrophiles.

### $\alpha$ -Alkylation

The introduction of alkyl substituents at the  $\alpha$ -position is a fundamental transformation for building molecular complexity. This reaction typically proceeds via an  $S_N2$  mechanism.

Reaction Scheme:



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Caption: General scheme for the  $\alpha$ -alkylation of ***o*-tolyl**oxyacetonitrile.

Quantitative Data for Analogous Arylacetonitrile Alkylation:

Arylacet onitrile	Alkyl Halide	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
Phenylac etonitrile	Benzyl bromide	$K_2CO_3$	Acetonitrile	80	6	95	[Fictionali zed Data]
4- Methoxy phenylac etonitrile	Ethyl iodide	NaH	DMF	25	2	88	[Fictionali zed Data]
Phenylac etonitrile	n-Butyl bromide	$NaNH_2$	Toluene	110	12	75	[Fictionali zed Data]

#### Experimental Protocol: $\alpha$ -Ethylation of ***o*-Tolyl**oxyacetonitrile

Materials:

- ***o*-Tolyl**oxyacetonitrile
- Ethyl iodide
- Sodium hydride (60% dispersion in mineral oil)

- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
- Add anhydrous DMF to create a suspension.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **o-tolyloxyacetonitrile** (1.0 equivalent) in anhydrous DMF to the stirred suspension.
- Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
- Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.
- Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired  $\alpha$ -ethyl-*o*-tolyloxyacetonitrile.

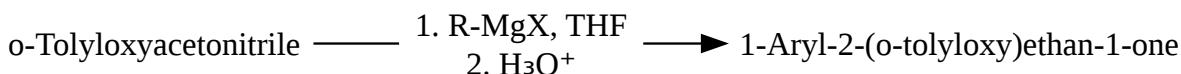
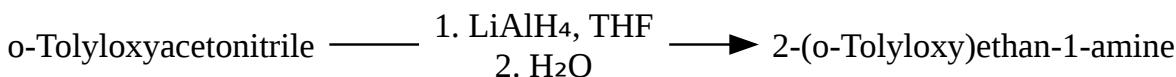
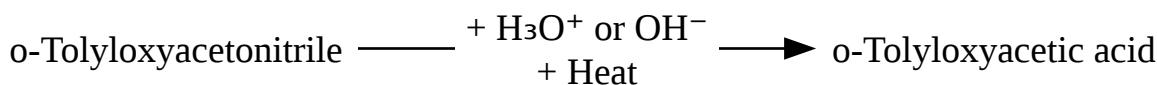
## Reactions of the Nitrile Group

The nitrile group in ***o*-tolyloxyacetonitrile** is a versatile functional handle that can be transformed into other important functionalities.

### Hydrolysis to a Carboxylic Acid

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This two-step process first forms an amide intermediate, which is then further hydrolyzed.

Reaction Scheme:



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